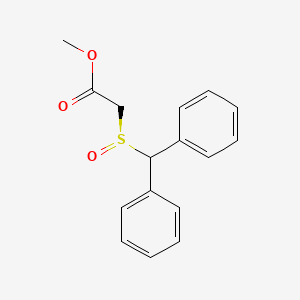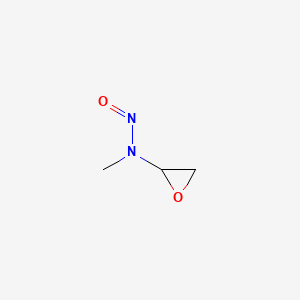
Gly-Arg-Ala-Asp-Ser-Pro-Lys
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gly-Arg-Ala-Asp-Ser-Pro-Lys is a synthetic peptide composed of seven amino acids: glycine, arginine, alanine, aspartic acid, serine, proline, and lysine. This peptide sequence is known for its role in various biological processes, particularly in cell adhesion and signaling. It is often used in research to study protein interactions and cellular mechanisms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Gly-Arg-Ala-Asp-Ser-Pro-Lys typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (glycine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (arginine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (alanine, aspartic acid, serine, proline, and lysine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification .
Analyse Chemischer Reaktionen
Types of Reactions: Gly-Arg-Ala-Asp-Ser-Pro-Lys can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine and cysteine residues if present.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other residues to study structure-function relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Site-directed mutagenesis or chemical modification.
Major Products:
Oxidation: Oxidized peptide with modified side chains.
Reduction: Reduced peptide with free thiol groups.
Substitution: Peptide variants with altered amino acid sequences.
Wissenschaftliche Forschungsanwendungen
Gly-Arg-Ala-Asp-Ser-Pro-Lys has numerous applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigates cell adhesion, migration, and signaling pathways.
Medicine: Explores potential therapeutic applications, such as targeting integrins in cancer treatment.
Industry: Utilized in the development of biomaterials and drug delivery systems.
Wirkmechanismus
The mechanism of action of Gly-Arg-Ala-Asp-Ser-Pro-Lys involves its interaction with integrin receptors on the cell surface. This interaction triggers intracellular signaling pathways that regulate cell adhesion, migration, and proliferation. The peptide’s specific sequence allows it to bind to integrin-binding sites, blocking the binding of other ligands and modulating cellular responses .
Vergleich Mit ähnlichen Verbindungen
Gly-Arg-Gly-Asp-Ser-Pro-Lys: Another peptide with a similar sequence but includes an additional glycine residue.
Arg-Gly-Asp-Ser: A shorter peptide known for its role in cell adhesion.
Gly-Arg-Ala-Asp-Ser-Pro: A variant lacking the lysine residue.
Uniqueness: Gly-Arg-Ala-Asp-Ser-Pro-Lys is unique due to its specific sequence, which provides distinct binding properties and biological activities. Its ability to interact with integrin receptors and modulate cellular functions makes it a valuable tool in research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H51N11O11/c1-15(35-24(46)16(36-21(42)13-31)7-4-10-34-29(32)33)23(45)38-18(12-22(43)44)25(47)39-19(14-41)27(49)40-11-5-8-20(40)26(48)37-17(28(50)51)6-2-3-9-30/h15-20,41H,2-14,30-31H2,1H3,(H,35,46)(H,36,42)(H,37,48)(H,38,45)(H,39,47)(H,43,44)(H,50,51)(H4,32,33,34)/t15-,16-,17-,18-,19-,20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZSKTVOHRZIAQ-RABCQHRBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H51N11O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745498 |
Source


|
| Record name | Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-alpha-aspartyl-L-seryl-L-prolyl-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
729.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125455-58-5 |
Source


|
| Record name | Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-alpha-aspartyl-L-seryl-L-prolyl-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![9-Ethoxy-8-methyl-8-azaspiro[4.5]decan-7-one](/img/structure/B589990.png)
